molecular formula C12H15NO6 B1621278 methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 77978-85-9

methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B1621278
CAS No.: 77978-85-9
M. Wt: 269.25 g/mol
InChI Key: WMWNASFQDAVRLZ-UHFFFAOYSA-N
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Description

Methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the acetyloxy and methoxy-oxoethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(hydroxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
  • Methyl 5-(acetyloxy)-4-(2-hydroxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it particularly useful in certain applications, such as targeted drug development and specialized chemical synthesis.

Properties

IUPAC Name

methyl 5-acetyloxy-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c1-6-10(12(16)18-4)8(5-9(15)17-3)11(13-6)19-7(2)14/h13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWNASFQDAVRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)OC(=O)C)CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379325
Record name methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77978-85-9
Record name methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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